molecular formula C19H16N4 B3819824 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile

2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile

Cat. No. B3819824
M. Wt: 300.4 g/mol
InChI Key: ITYLCSWHEYFJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile, also known as CEP-26401, is a chemical compound that has been studied for its potential therapeutic effects. This compound belongs to a class of compounds known as naphthalene derivatives, which have been found to exhibit a range of biological activities. In

Mechanism of Action

The exact mechanism of action of 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile is not fully understood, but it is thought to act on several targets in the body, including the N-methyl-D-aspartate (NMDA) receptor, the sigma-1 receptor, and the voltage-gated sodium channel. By modulating these targets, 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile may be able to exert its therapeutic effects in a variety of diseases.
Biochemical and Physiological Effects:
2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been found to have several biochemical and physiological effects, including the inhibition of NMDA receptor-mediated calcium influx, the modulation of sigma-1 receptor activity, and the inhibition of voltage-gated sodium channels. These effects have been implicated in the neuroprotective, anti-cancer, and anti-inflammatory effects of 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been found to be stable and easy to work with in lab experiments. However, one limitation of using 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile is its relatively low potency compared to other compounds with similar activities. This may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile. One area of interest is the development of new drugs based on the structure of 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile that may have improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile and its potential therapeutic applications in a variety of diseases. Finally, the development of new methods for the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile may allow for the production of more potent and selective analogs.

Scientific Research Applications

2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been studied for its potential therapeutic effects in several areas, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's diseases. In cancer, 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been found to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments. In inflammation, 2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c20-10-16-14-8-4-5-9-15(14)17(13-6-2-1-3-7-13)19(11-21,12-22)18(16)23/h1-3,6-7,17H,4-5,8-9,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYLCSWHEYFJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
Reactant of Route 2
2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
Reactant of Route 3
2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
Reactant of Route 4
2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
Reactant of Route 5
2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
Reactant of Route 6
2-amino-4-phenyl-5,6,7,8-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile

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